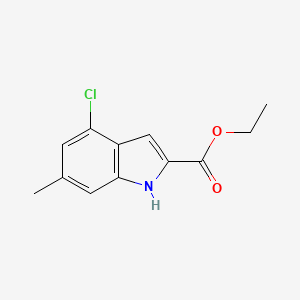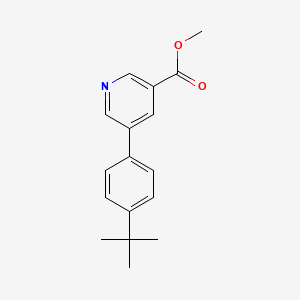
3-Methoxy-1-cyclohexanecarboxylic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-1-cyclohexanecarboxylic anhydride is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclohexanecarboxylic acid and features a methoxy group attached to the cyclohexane ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-methoxy-1-cyclohexanecarboxylic anhydride typically involves the reaction of cyclohexanecarboxylic acid with methanol in the presence of a dehydrating agent. The reaction proceeds through the formation of an ester intermediate, which is then converted to the anhydride form under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Dehydrating agents such as thionyl chloride or phosphorus pentachloride are commonly used in these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Methoxy-1-cyclohexanecarboxylic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Wissenschaftliche Forschungsanwendungen
3-Methoxy-1-cyclohexanecarboxylic anhydride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological molecules is ongoing.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-methoxy-1-cyclohexanecarboxylic anhydride involves its interaction with nucleophiles and electrophiles. The methoxy group and the anhydride functionality make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
- Cyclohexanecarboxylic acid
- Cyclohexanecarbonyl chloride
- Cyclohexanone
- Cyclohexanol
Comparison: Compared to cyclohexanecarboxylic acid, 3-methoxy-1-cyclohexanecarboxylic anhydride has enhanced reactivity due to the presence of the methoxy group. This makes it more suitable for certain synthetic applications. Cyclohexanecarbonyl chloride is another reactive derivative but lacks the methoxy functionality, limiting its use in specific reactions .
Eigenschaften
Molekularformel |
C16H26O5 |
|---|---|
Molekulargewicht |
298.37 g/mol |
IUPAC-Name |
(3-methoxycyclohexanecarbonyl) 3-methoxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H26O5/c1-19-13-7-3-5-11(9-13)15(17)21-16(18)12-6-4-8-14(10-12)20-2/h11-14H,3-10H2,1-2H3 |
InChI-Schlüssel |
TVBRIPPTJYOUSG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CCCC(C1)C(=O)OC(=O)C2CCCC(C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13906124.png)
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-[3-[(2,2,2-trifluoroacetyl)amino]propoxy]oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13906127.png)








![Diethyl 5-bromopyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13906193.png)
![3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde](/img/structure/B13906195.png)

